molecular formula C13H10O2S B154109 Echinoynethiophene A CAS No. 64165-98-6

Echinoynethiophene A

Cat. No. B154109
CAS RN: 64165-98-6
M. Wt: 230.28 g/mol
InChI Key: WFTNGUFZSYFSLQ-UHFFFAOYSA-N
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Description

Echinoynethiophene A is a novel thiophene identified from the ethanol extract of roots of Echinops grijisii Hance. It is one of several new natural products isolated from this plant, which also include dichloro- and chloro-terthiophenes, acetyl terthiophene, and carboxyl bithiophene. These compounds were characterized based on spectral data, indicating the diversity of thiophene derivatives present in Echinops species .

Synthesis Analysis

The synthesis of related compounds, echinopines A and B, which share a similar natural product space with echinoynethiophene A, has been achieved. These syntheses involve novel methodologies such as intramolecular rhodium-catalyzed cyclopropanation and samarium diiodide-mediated ring closure . Additionally, transition-metal-mediated ene-yne cycloisomerizations have been employed in the synthesis of echinopines, which could potentially be adapted for the synthesis of echinoynethiophene A . These methods demonstrate the complexity and creativity required to construct the unique carbon frameworks characteristic of these natural products.

Molecular Structure Analysis

The molecular structure of echinoynethiophene A was determined through spectral data analysis. While the specific details of the molecular structure are not provided in the abstract, the identification of this compound alongside other thiophene derivatives suggests a complex structure that may include unique features such as chlorination or acetylation, as seen in the related compounds .

Chemical Reactions Analysis

Although the specific chemical reactions of echinoynethiophene A are not detailed in the provided data, the related compounds from Echinops latifolius, such as the novel dimeric bithiophenes, have shown significant biological activities. These activities include antifungal and nematicidal properties, which suggest that echinoynethiophene A may also participate in similar bioactive interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of echinoynethiophene A are not explicitly described in the provided data. However, the related dimeric bithiophenes from Echinops latifolius have been noted for their nonphototoxicity and potent biological activities, which imply that echinoynethiophene A may share similar properties conducive to its potential as an antifungal and nematicidal agent .

Scientific Research Applications

1. Phytochemical Research

Echinoynethiophene A was identified as a new thiophene in a study focusing on compounds isolated from the ethanol extract of Echinops grijisii roots. This discovery contributes to the broader understanding of the phytochemical composition of medicinal plants (Liu et al., 2002).

2. Anticancer Activity

Research on Echinophora platyloba DC, a related species, demonstrated its cytotoxic activity against mouse fibrosarcoma cell lines. This suggests potential applications in cancer treatment, highlighting the importance of compounds like Echinoynethiophene A in medicinal plant research (Shahneh et al., 2013).

3. Ethnopharmacology and Traditional Medicine

Echinoynethiophene A, as a compound in Echinops genus plants, is part of traditional Chinese medicine. Its use and research across various ethnic groups in China have been profiled, emphasizing its role in traditional healthcare systems (Parhat et al., 2014).

4. Immune Cell Activation

A study on Echinacea purpurea, a genus closely related to Echinoynethiophene A-containing species, revealed its ability to activate immune cells in humans. This provides insight into the immunomodulatory potential of related compounds (Brush et al., 2006).

5. Neuroprotective and Cardiovascular Effects

Echinacoside, a compound from a related genus, showed neuroprotective and cardiovascular effects, suggesting similar potential in Echinoynethiophene A-related research. This indicates a broad spectrum of therapeutic uses for compounds from these plants (Liu et al., 2018).

6. Vaccine Development

Echinoynethiophene A-related studies in the Echinops genus contribute to vaccine development, especially in the prediction of antigen epitopes, showcasing its relevance in biomedical research (Xu et al., 2012).

7. Mitochondrial Biogenesis

Research on Echinochrome A, a related compound, showed it enhances mitochondrial biogenesis, indicating potential benefits for cellular energy production and health, which might be applicable to Echinoynethiophene A research (Jeong et al., 2014).

8. Exercise Capacity Improvement

A study on Echinochrome A demonstrated its ability to improve exercise capacity during short-term endurance training in rats, suggesting a potential area for Echinoynethiophene A research in enhancing physical performance (Seo et al., 2015).

Safety And Hazards

The safety data sheet for Echinoynethiophene A suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTNGUFZSYFSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(S1)C#CC#CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinoynethiophene A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Liu, M Ye, HZ Guo, YY Zhao… - Journal of Asian natural …, 2002 - Taylor & Francis
… On the basis of the above spectral evidence, compound 11 was identified as the new compound echinoynethiophene A (Fig. 1). All the 1H- and 13C-NMR signals were assigned …
Number of citations: 36 www.tandfonline.com
X Qiao, J Han, W He, T Wu, B Wang… - Journal of separation …, 2010 - Wiley Online Library
New TLC, HPLC and LC/MS methods were developed for the rapid separation, characterization and quantitation of thiophenes in Radix Echinopsis, a herbal medicine, which has been …
YH Jeong, YC Oh, WK Cho, NH Yim, JY Ma - Mediators of …, 2016 - hindawi.com
… rhapontisterone B, pomolic acid, and echinoynethiophene A (ChemFaces, Wuhan, Hubei, … Rhapontisterone B, pomolic acid, and echinoynethiophene A in (a) standard mixture and (b) …
Number of citations: 26 www.hindawi.com
KC Majumdar, S Mondal - Heterocycles in natural product …, 2011 - Wiley Online Library
This chapter contains sections titled: Introduction Synthesis of Natural Products Containing Thiophene Synthesis of Natural Products Containing Other Sulfur Heterocycles Conclusion …
Number of citations: 7 onlinelibrary.wiley.com

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